Superior Microbial Production Titer of Isoprenol Versus Prenol
In microbial fermentation, isoprenol (3-methyl-3-buten-1-ol) achieves significantly higher titers than its isomer prenol (3-methyl-2-buten-1-ol) using engineered pathways. The highest reported isoprenol titer is 12.4 ± 1.3 g/L in E. coli fed-batch fermentation, compared to a maximum prenol titer of 526 mg/L, representing a >20-fold difference in production capacity [1][2]. The high-specificity production of isoprenol is also more advanced, with titers exceeding 1.3 g/L achieved in shake flasks, while pure prenol production required complex pathway engineering to achieve 0.2 g/L at ~80% purity [3].
| Evidence Dimension | Fermentation Titer |
|---|---|
| Target Compound Data | 12.4 ± 1.3 g/L (E. coli, fed-batch); 3.7 g/L (E. coli, batch); 1.3 g/L (E. coli, shake flask) |
| Comparator Or Baseline | Prenol: 526 mg/L (highest MVA-derived titer); 0.2 g/L (shake flask, ~80% purity) |
| Quantified Difference | Isoprenol titer is >20-fold higher than prenol in best-case fermentations |
| Conditions | Engineered Escherichia coli, fed-batch and batch fermentation, glucose minimal medium |
Why This Matters
For procurement and process development, the substantially higher achievable titer of isoprenol translates directly to lower production costs and improved process economics compared to prenol, making it the preferred isomer for large-scale biomanufacturing of C5 alcohols.
- [1] Teng, Y., Jiang, T., & Yan, Y. (2024). Enhancing isoprenol production by systematically tuning metabolic pathways using CRISPR interference in E. coli. Frontiers in Bioengineering and Biotechnology. View Source
- [2] Kim, J., & Lee, T. S. (2025). Prenol production in a microbial host via the 'Repass' Pathways. Metabolic Engineering, 88, 261-274. View Source
- [3] Zheng, Y., et al. (2013). Metabolic engineering of Escherichia coli for high-specificity production of isoprenol and prenol as next generation of biofuels. Biotechnology for Biofuels, 6, 57. View Source
